molecular formula C19H19ClN4O3 B2982742 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903024-41-8

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2982742
CAS No.: 1903024-41-8
M. Wt: 386.84
InChI Key: TZOTYSIUULHVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by a benzimidazole-methyl substituent, a chloro group at position 5, and a tetrahydrofuran-3-yloxy moiety at position 4.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-chloro-N-methyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-24(10-17-22-15-4-2-3-5-16(15)23-17)19(25)12-8-14(20)18(21-9-12)27-13-6-7-26-11-13/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOTYSIUULHVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound known for its diverse biological activities. This compound features a benzimidazole moiety, which is widely recognized for its pharmacological properties, and a chloro-substituted nicotinamide structure that enhances its bioactivity. The molecular formula of this compound is C19H19ClN4O3, with a molecular weight of 386.84 g/mol .

Structural Characteristics

The unique structural components of this compound contribute significantly to its biological activity:

  • Benzimidazole Moiety : Known for anticancer, antimicrobial, and anti-inflammatory properties.
  • Chloro-substituted Nicotinamide : Enhances solubility and potential interactions with biological targets.
  • Tetrahydrofuran Group : Increases the compound's bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into various therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The presence of the benzimidazole ring is often linked to enhanced antimicrobial properties.
  • Anticancer Potential : Research indicates that benzimidazole derivatives exhibit promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The chloro group in this compound may enhance its cytotoxic effects.
  • Anti-inflammatory Effects : Compounds containing benzimidazole structures have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX), which are critical in mediating inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of benzimidazole derivatives, showing that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 62.5 µg/ml against various fungal strains . This suggests that this compound could possess comparable or superior antimicrobial properties.

Anticancer Activity

In vitro studies demonstrated that benzimidazole derivatives could inhibit the growth of cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . This indicates a potential for N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yloxy)nicotinamide) to be developed as an anticancer agent.

Anti-inflammatory Mechanisms

Research has shown that certain benzimidazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-1β, indicating their potential as anti-inflammatory agents . This aligns with the expected activity of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yloxy)nicotinamide).

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
ClemizoleContains imidazoleAntihistaminic
EtonitazeneContains diazoleAnalgesic
MetronidazoleContains nitroimidazoleAntiprotozoal
AzathioprineContains purine-like structureImmunosuppressive

This table highlights the diversity within this class of chemicals while underscoring the unique functionalities present in N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-(tetrahydrofuran-3-yloxy)nicotinamide, particularly its potential dual action against viral infections and cancer cells .

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound with a molecular weight of 386.84 g/mol. It is characterized by a benzimidazole moiety and a chloro-substituted nicotinamide structure, along with a tetrahydrofuran group that may enhance its solubility and bioactivity. Benzimidazole and nicotinamide moieties are often associated with various pharmacological effects.

Potential Applications
Due to its structural components, this compound may have significant biological activity. Compounds containing benzimidazole and nicotinamide moieties are often associated with various pharmacological effects. N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-(tetrahydrofuran-3-yloxy)nicotinamide has the potential for dual action against viral infections and cancer cells.

Related Compounds and Their Activities
Several compounds containing similar structural features exhibit diverse biological activities:

  • Clemizole: Contains imidazole and exhibits antihistaminic activity.
  • Etonitazene: Contains diazole and exhibits analgesic activity.
  • Metronidazole: Contains nitroimidazole and exhibits antiprotozoal activity.
  • Azathioprine: Contains a purine-like structure and exhibits immunosuppressive activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Motifs

a. Benzimidazole-Triazole Hybrids ()
Compounds such as 1-[(1H-benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate feature a triazole-carboxylate core instead of nicotinamide. These hybrids exhibit anticancer activity, likely due to their ability to interfere with DNA synthesis or kinase pathways. The benzimidazole moiety enhances binding affinity to biological targets, while the triazole ring improves metabolic stability. In contrast, the target compound’s nicotinamide backbone may favor interactions with NAD(P)H-dependent enzymes, suggesting divergent therapeutic mechanisms .

b. N-Sulfonylamidines ()
N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine, synthesized via copper-catalyzed coupling, incorporates sulfonyl and phenyl groups. While the benzimidazole core is shared, the absence of a nicotinamide or tetrahydrofuran substituent limits its structural overlap with the target compound. These sulfonylamidines are primarily explored for their synthetic versatility rather than specific biological roles, highlighting the target compound’s more specialized design .

Tetrahydrofuran-Containing Analogues

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, ) shares a tetrahydrofuran-derived substituent but is a pesticide with a cyclopropanecarboxamide core. The tetrahydrofuran group in both compounds may enhance solubility or membrane permeability. However, cyprofuram’s agricultural use contrasts with the target compound’s presumed pharmaceutical applications, reflecting structural nuances in backbone design .

Metal-Coordinating Benzimidazole Derivatives ()

Copper complexes of benzimidazolyl phenols, such as Compound 8, utilize benzimidazole as a metal-chelating ligand for dopamine oxidation. This distinction emphasizes the benzimidazole scaffold’s versatility in diverse chemical contexts .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological/Functional Role Synthesis Method References
Target Compound Nicotinamide Benzimidazolylmethyl, Cl, THF-3-yloxy Potential kinase inhibitor Not specified
1-[(1H-Benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate Triazole-carboxylate Benzimidazolylmethyl, methyl Anticancer Multi-step (K₂CO₃, ethanol)
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Sulfonylamidine Benzimidazolyl, phenyl, tosyl Synthetic intermediate Copper-catalyzed coupling
Cyprofuram Cyclopropanecarboxamide Tetrahydrofuran-2-oxo, 3-chlorophenyl Pesticide Not specified
Copper Complex of Compound 8 () Benzimidazole-phenolate Ethyliminomethylphenol, copper Dopamine oxidation catalyst Metal coordination

Key Research Findings and Limitations

  • Structural Advantages : The target compound’s benzimidazole and tetrahydrofuran groups may synergize to enhance bioavailability and target binding compared to simpler nicotinamide derivatives.
  • Synthesis Gaps : While and detail multi-step syntheses for benzimidazole derivatives, the target compound’s preparation remains uncharacterized in the provided data.
  • Biological Inference : The absence of direct activity data necessitates extrapolation from structural analogs. For example, chloro and THF-oxy groups in pharmaceuticals often improve potency and pharmacokinetics .

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound post-synthesis?

To confirm structural integrity, employ a combination of 1H^1H-NMR and 13C^{13}C-NMR to analyze proton and carbon environments, particularly focusing on chemical shifts associated with the benzimidazole core (δ 7.0–8.5 ppm for aromatic protons) and the tetrahydrofuran-3-yloxy group (δ 3.5–4.5 ppm for oxygenated carbons). High-resolution mass spectrometry (HRMS) should validate the molecular ion peak ([M+H]+^+) with an error margin <5 ppm. HPLC purity analysis (>95%) ensures minimal impurities .

Q. How can researchers design initial biological activity screening for this compound?

Begin with in vitro assays targeting pharmacological pathways relevant to benzimidazole derivatives, such as kinase inhibition or antimicrobial activity. For example, use the DPPH radical scavenging assay (common for antioxidants) or bacterial growth inhibition studies (e.g., Staphylococcus aureus MIC assays). Standardize protocols by referencing structural analogs like benzo[4,5]imidazo[2,1-b]thiazole derivatives, which show activity in similar frameworks .

Q. What synthetic routes are feasible for introducing the tetrahydrofuran-3-yloxy substituent?

The tetrahydrofuran-3-yloxy group can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., K2_2CO3_3/DMF) at the 6-position of the nicotinamide scaffold. Alternatively, employ Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pre-functionalized tetrahydrofuran derivatives. Monitor reaction progress via TLC or LC-MS to optimize time and temperature .

Advanced Research Questions

Q. How can computational methods improve synthetic yield during scale-up?

Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps like cyclization or substitution. Pair this with machine learning to analyze historical reaction data (e.g., solvent polarity, catalyst loading) and predict optimal conditions. ICReDD’s integrated computational-experimental approach reduces trial-and-error by 40–60% in similar heterocyclic syntheses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in compound purity, assay protocols, or cell lines. Implement orthogonal characterization (e.g., 19F^{19}F-NMR for fluorinated analogs) to confirm batch consistency. Cross-validate results using multiple assays (e.g., enzymatic vs. cell-based) and adhere to standardized guidelines like OECD 423 for toxicity studies. Replicate conflicting experiments under controlled conditions to isolate variables .

Q. How can metabolic stability be assessed for in vivo applications?

Conduct microsomal stability assays (e.g., liver microsomes from rat/human) to measure half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}). Use LC-MS/MS to identify major metabolites, focusing on oxidative pathways (e.g., CYP450-mediated demethylation). For advanced pharmacokinetics, perform cassette dosing in rodent models to evaluate bioavailability (FF) and tissue distribution .

Data and Methodological Challenges

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-PDA can identify hydrolytic or oxidative degradation products. Focus on the benzimidazole moiety (prone to hydrolysis) and the tetrahydrofuran ring (susceptible to ring-opening). Quantify degradation using mass balance calculations and correlate with thermodynamic parameters (e.g., Arrhenius plots) .

Q. How do steric and electronic effects influence the compound’s reactivity in heterocyclic coupling reactions?

The electron-withdrawing chloro substituent at the 5-position of the nicotinamide core deactivates the ring, requiring stronger nucleophiles (e.g., alkoxides) for substitution. Steric hindrance from the N-methyl group necessitates bulky-base-mediated deprotonation (e.g., NaH) during benzimidazole formation. Computational electrostatic potential maps can guide regioselectivity predictions .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays to ensure data reliability?

Include positive controls (e.g., doxorubicin for IC50_{50} comparison) and vehicle controls (DMSO <0.1%) to rule out solvent effects. Use dual endpoint assays (e.g., MTT for viability and LDH for membrane integrity) to cross-verify results. Replicate experiments across three independent cell passages to account for biological variability .

Q. How can researchers optimize purification of this hydrophobic compound?

Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to resolve closely related impurities. For persistent issues, switch to reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Recrystallization from ethyl acetate/hexane (1:3) improves crystalline purity, monitored via DSC for polymorphic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.